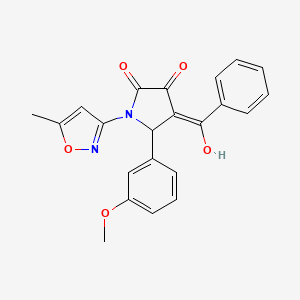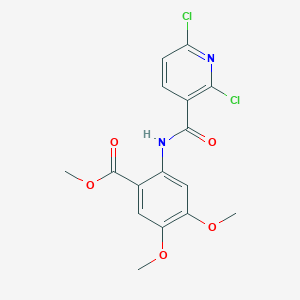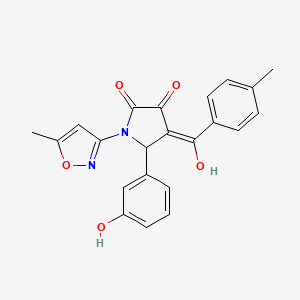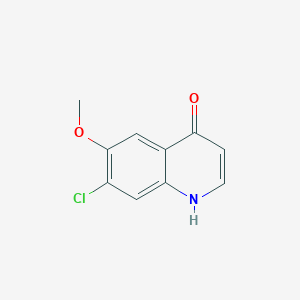![molecular formula C20H20ClN3O3 B6421570 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 618878-07-2](/img/structure/B6421570.png)
4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups, including a chlorobenzoyl group, a dimethylaminoethyl group, and a pyridinyl group . These groups are common in many organic compounds and can contribute to the compound’s overall properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure and the properties of its functional groups. For example, the chlorobenzoyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Some general properties that could be predicted include solubility, boiling point, and melting point .科学的研究の応用
Cardiovascular Disease Prevention
This compound is a hypolipidemic drug used in the prevention of cardiovascular diseases . It is readily and entirely transformed into fenofibric acid (LF 153) which can be partially metabolized in a reduced derivative, LF 433 . The potent cholesterol-lowering effect has been demonstrated with this compound .
Control of Hypercholesterolemia
Inhibition of cholesterol synthesis and esterification have been proven successful in the control of hypercholesterolemia and its consequences . Investigations were carried out on these two metabolic pathways using this compound .
Antibacterial Applications
Quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose (Agr-g-QPDMAEMA) copolymers were synthesized via a combination of atom transfer radical polymerization (ATRP) and quaternization of tertiary amine moieties . These copolymers can be dissolved in aqueous media at low concentrations to evaluate their antibacterial activity in the solution form . They can also be gelated as hydrogels on substrate surfaces to inhibit bacterial adhesion, biofilm formation, and bacterial colonization .
Surface Biofouling Prevention
The Agr-g-QPDMAEMA copolymer hydrogels can be further fabricated into antibacterial patches to inhibit the bacteria growth on the contaminated surfaces . This makes them useful in the prevention of surface biofouling .
Stimulus-Responsive Hydrogels
Smart hydrogels, or stimulus-responsive (SR) hydrogels which are composed of three-dimensional networks with crosslinked hydrophilic polymer chains can display dramatic volume changes in response to external environments, such as temperature, pH, and certain stimuli .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-23(2)11-12-24-17(15-5-3-4-10-22-15)16(19(26)20(24)27)18(25)13-6-8-14(21)9-7-13/h3-10,17,25H,11-12H2,1-2H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDSOEZOGWYQAE-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6421496.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6421498.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4H-chromen-4-one](/img/structure/B6421503.png)
![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6421519.png)
![7-methyl-2H,3H-furo[2,3-b]quinoline](/img/structure/B6421527.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6421546.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6421549.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one](/img/structure/B6421556.png)



![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6421600.png)